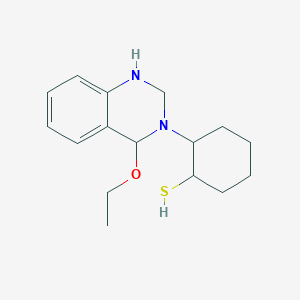
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N',N'-tetrapropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This specific compound features two carboxamide groups at positions 4 and 5 of the oxazole ring, with a phenyl group at position 2 and tetrapropyl substitutions on the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process. The reaction is carried out at room temperature, and the resulting oxazoline is then oxidized to the corresponding oxazole using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazole derivatives often utilizes high-yielding one-pot synthesis methods. For example, the van Leusen oxazole synthesis employs tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids. This method allows for the preparation of 4,5-disubstituted oxazoles in high yields, and the recovered ionic liquids can be reused as solvents for multiple runs .
Chemical Reactions Analysis
Types of Reactions
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, DBU, and CuBr2/DBU.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include oxidized oxazoles, reduced amides, and substituted oxazole derivatives.
Scientific Research Applications
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- has a wide range of scientific research applications:
Chemistry: Used as intermediates for the synthesis of new chemical entities.
Biology: Studied for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic applications in treating diseases such as diabetes, obesity, and tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- can be compared with other similar compounds such as:
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole core structure but differ in their substitution patterns and specific biological activities. The unique combination of phenyl and tetrapropyl groups in oxazole-4,5-dicarboxamide, 2-phenyl-N,N,N’,N’-tetrapropyl- contributes to its distinct chemical and biological properties.
Properties
CAS No. |
42469-73-8 |
|---|---|
Molecular Formula |
C23H33N3O3 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-phenyl-4-N,4-N,5-N,5-N-tetrapropyl-1,3-oxazole-4,5-dicarboxamide |
InChI |
InChI=1S/C23H33N3O3/c1-5-14-25(15-6-2)22(27)19-20(23(28)26(16-7-3)17-8-4)29-21(24-19)18-12-10-9-11-13-18/h9-13H,5-8,14-17H2,1-4H3 |
InChI Key |
IZRWGHIRXOXZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(OC(=N1)C2=CC=CC=C2)C(=O)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


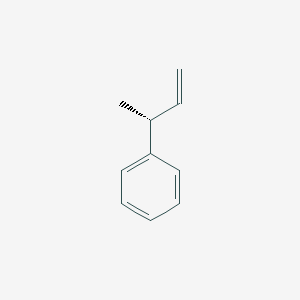


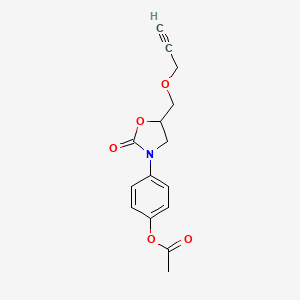
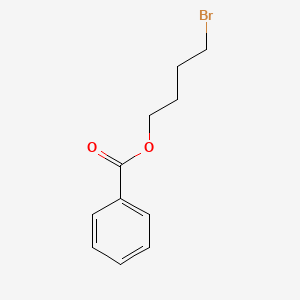

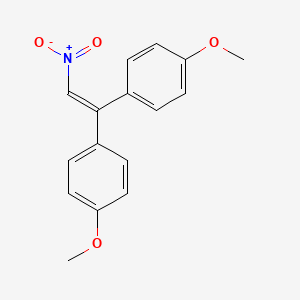
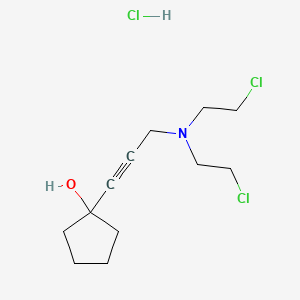
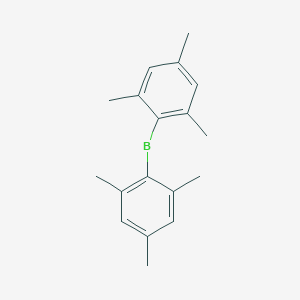

![1-(Dodecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14672264.png)

